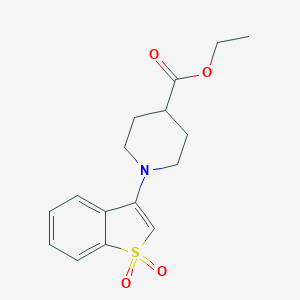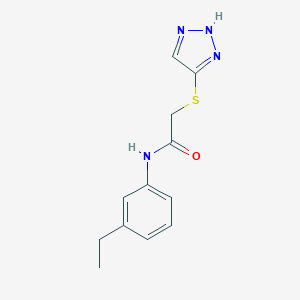![molecular formula C16H20F3NO B249494 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CX-1739 and belongs to the class of N-arylalkylamides. It has been studied for its pharmacological properties, particularly its ability to modulate the activity of ion channels and receptors.
Mecanismo De Acción
The exact mechanism of action of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it has been found to modulate the activity of various ion channels and receptors, including the TRPV1, TRPM8, and P2X receptors. It has also been shown to inhibit the activity of the NaV1.7 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which suggests its potential use as a pain reliever. It has also been found to have anti-inflammatory properties, which can be beneficial in various inflammatory conditions. Additionally, it has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to modulate the activity of ion channels and receptors. This can be particularly useful in studying the physiological processes that are regulated by these channels and receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential direction is to further investigate its potential use as a pain reliever, particularly in chronic pain conditions. Another direction is to study its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide involves the reaction of cyclohexanone with 2-(trifluoromethyl)benzylamine in the presence of a reducing agent. This reaction results in the formation of 3-cyclohexyl-N-(2-(trifluoromethyl)phenyl)propan-1-amine, which is then subjected to acylation using propanoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. It has been found to modulate the activity of ion channels and receptors, which can have a significant impact on various physiological processes.
Propiedades
Fórmula molecular |
C16H20F3NO |
|---|---|
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,21) |
Clave InChI |
WACKTEYFXPXWGT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canónico |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)